
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves several key steps starting from 3-(4-hydroxyphenyl) acrylic acid. This process includes methyl esterification, condensation with bromoacetaldehyde diethyl acetal, a Friedel-Crafts reaction, catalytic hydrogenation, and hydrolysis. The optimized process provides a higher yield (60%) compared to previous methods, with milder reaction conditions and simpler operations (Deng, 2010).
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate and related compounds has been studied using spectroscopic and diffractometric techniques. These studies reveal the polymorphism in the compound, showcasing minor but distinct differences in the crystal structures, which are crucial for understanding the compound's physical and chemical behavior (Vogt et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Knoevenagel polycondensation, which involves the synthesis of polymers containing donor-acceptor groups within the main chain. These reactions highlight the compound's utility in creating materials with specific electronic properties (Namazi et al., 2001). Additionally, reactions with ethyl 2-cyano-3-alkoxypropenoates yield pyran derivatives, further demonstrating the compound's versatility in organic synthesis (Mérour & Cossais, 1991).
Physical Properties Analysis
The physical properties, such as the crystal structure and polymorphism of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, are crucial for its application in material science. The compound exhibits distinct polymorphic forms, which affect its solubility, stability, and reactivity. Understanding these properties is essential for the compound's application in pharmaceutical formulations and material science (Vogt et al., 2013).
Chemical Properties Analysis
The chemical reactivity of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is highlighted by its involvement in various synthesis reactions, including the formation of polymers and pyran derivatives. These reactions are indicative of the compound's functional groups' reactivity and its potential as a building block in organic synthesis (Namazi et al., 2001; Mérour & Cossais, 1991).
Scientific Research Applications
Synthesis and Crystal Structure Study
- Scientific Field : Chemistry
- Summary of Application : This compound was synthesized by a two-step reaction and a single crystal of this compound was grown in a suitable solvent system .
- Methods of Application : The structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The crystal structure of the target compound was optimized by density functional theory calculations .
- Results or Outcomes : The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .
Antimicrobial Agents
- Scientific Field : Pharmacology
- Summary of Application : Benzofuran and its derivatives, including Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, are found to be suitable structures for developing new therapeutic agents .
- Methods of Application : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
- Results or Outcomes : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Therapeutic Agent for Sleep Disorders
- Scientific Field : Pharmacology
- Summary of Application : Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a receptor agonist and a therapeutic agent for sleep disorders .
- Methods of Application : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from this use are not provided in the source .
Neurology Research Chemicals and Analytical Standards
- Scientific Field : Neurology
- Summary of Application : This compound is used as a reference standard in neurology research chemicals and analytical standards .
- Methods of Application : The specific methods of application or experimental procedures for this use are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from this use are not provided in the source .
Kinase Inhibitors
- Scientific Field : Pharmacology
- Summary of Application : Compounds containing benzofuran structures, including Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, have been shown to be kinase inhibitors .
- Methods of Application : These compounds exert their antiproliferative activities through a variety of cell proliferation inhibitory mechanisms, including induction of apoptosis and inhibition of VEGFR-2 .
- Results or Outcomes : The specific results or outcomes obtained from this use are not provided in the source .
Conformational Studies and Crystallographic Analysis
- Scientific Field : Chemistry
- Summary of Application : This compound was used in conformational studies and crystallographic analysis .
- Methods of Application : The Hirshfeld surface analysis method was used to analyze the intermolecular forces . The crystal structure of the target compound was optimized by density functional theory calculations .
- Results or Outcomes : The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
CAS RN |
196597-66-7 | |
| Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
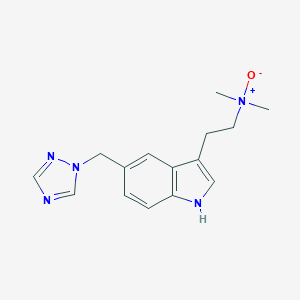
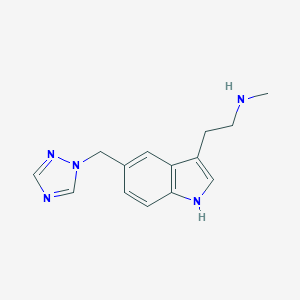
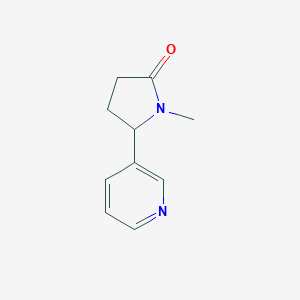
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
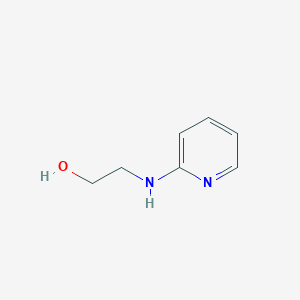
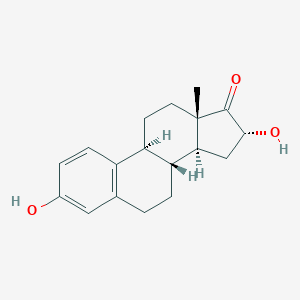


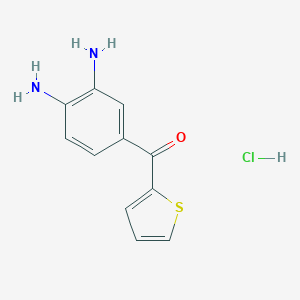

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

